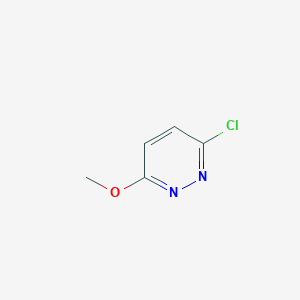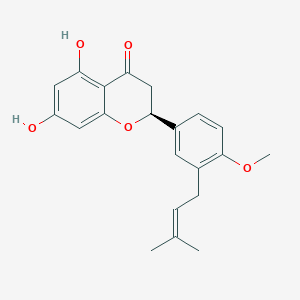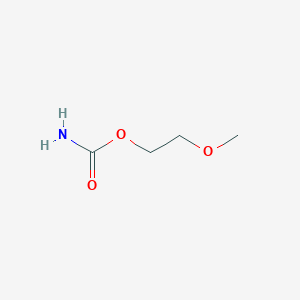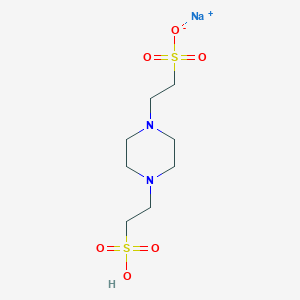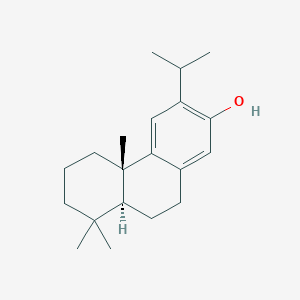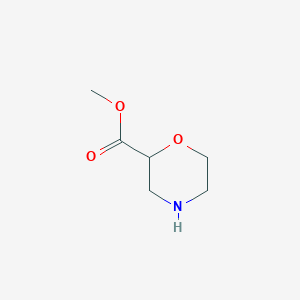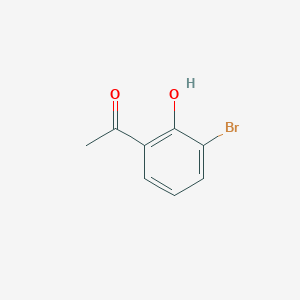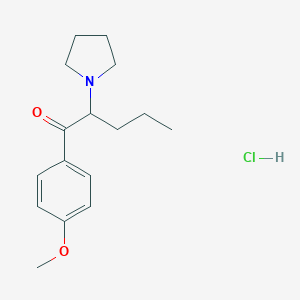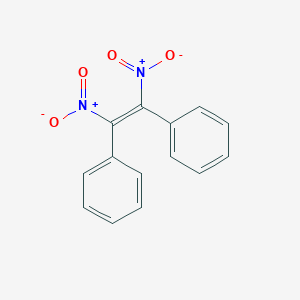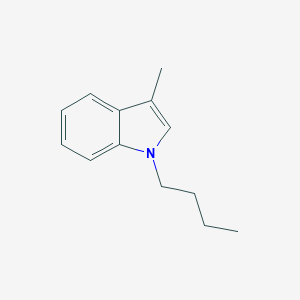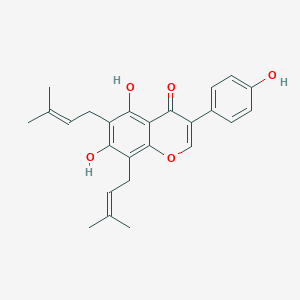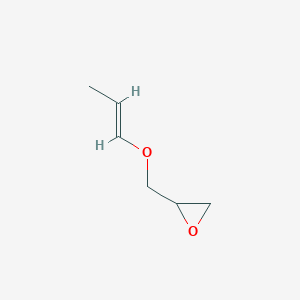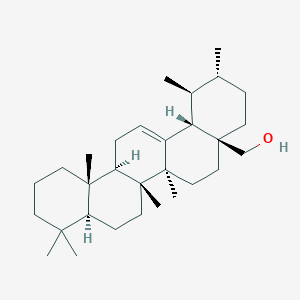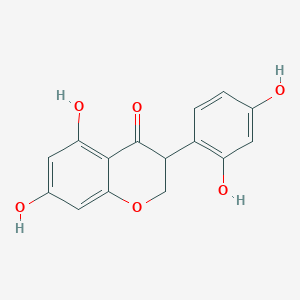![molecular formula C10H12N4O B157650 5-[(4-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-78-2](/img/structure/B157650.png)
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole, commonly known as EMPT, is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound possesses a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
EMPT exerts its pharmacological effects through the modulation of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMPT also activates gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, EMPT has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis.
Biochemische Und Physiologische Effekte
EMPT has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and protect against neuronal damage. EMPT has also been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EMPT possesses several advantages for use in laboratory experiments. It is readily available and easy to synthesize. EMPT also possesses a unique chemical structure that makes it an attractive candidate for drug development. However, EMPT also possesses some limitations. Its solubility in water is low, which can make it difficult to use in certain experiments. Additionally, its potential toxicity and side effects must be carefully evaluated before use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on EMPT. One area of interest is the development of EMPT analogs with improved pharmacological properties. Another area of interest is the investigation of EMPT as a potential treatment for neurological disorders such as epilepsy and Alzheimer's disease. Additionally, EMPT could be investigated for its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain.
Synthesemethoden
EMPT can be synthesized through a multistep process involving the reaction of 4-ethoxybenzyl chloride with sodium azide, followed by reduction with lithium aluminum hydride and subsequent reaction with nitrous acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
EMPT has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anticonvulsant, and neuroprotective properties. EMPT has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
132372-78-2 |
|---|---|
Produktname |
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole |
Molekularformel |
C10H12N4O |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
5-[(4-ethoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-2-15-9-5-3-8(4-6-9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14) |
InChI-Schlüssel |
AICRKWNKCUGGOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2=NNN=N2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)CC2=NNN=N2 |
Synonyme |
1H-Tetrazole,5-[(4-ethoxyphenyl)methyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



